3-aminopropanimidamide Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

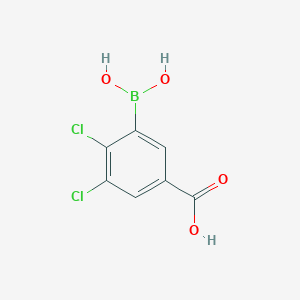

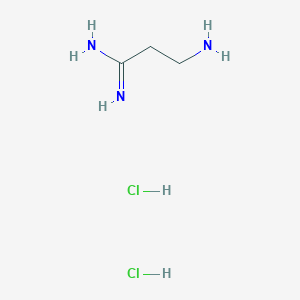

3-aminopropanimidamide Dihydrochloride is a chemical compound with the CAS Number: 51127-12-9 . It has a molecular weight of 160.05 and its IUPAC name is prop-1-ene-1,1,3-triamine dihydrochloride .

Molecular Structure Analysis

The InChI code for 3-aminopropanimidamide Dihydrochloride is 1S/C3H9N3.2ClH/c4-2-1-3 (5)6;;/h1H,2,4-6H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-aminopropanimidamide Dihydrochloride is a powder at room temperature . It has a melting point of 180-181 degrees Celsius .Applications De Recherche Scientifique

Surface Functionalization and Stability

Aminosilanes, such as 3-aminopropylsilane, are commonly utilized to functionalize silica surfaces, enhancing their application in various scientific fields. However, these functionalized surfaces often face the challenge of losing their covalently attached silane layers upon exposure to water, primarily due to the hydrolysis of siloxane bonds catalyzed by the amine functionality. Research has shown that the hydrolytic stability of aminosilane-derived layers can be significantly influenced by the reaction conditions and the structural features of the aminosilanes. For instance, layers prepared in anhydrous toluene at elevated temperatures exhibit greater hydrolytic stability, which is critical for their durability and functional integrity in aqueous media (Smith & Chen, 2008).

Immunosuppressive Activity

The study of 2-substituted 2-aminopropane-1,3-diols has revealed their potential immunosuppressive properties, showing promise for applications in organ transplantation. These compounds, through structural optimization, have demonstrated a lymphocyte-decreasing effect and significant immunosuppressive activity, underscoring their relevance in medical research aimed at improving transplantation outcomes (Kiuchi et al., 2000).

Film Morphology and Amine Accessibility

3-Aminopropyl triethoxysilane (APTES) films on glass surfaces have been investigated to understand their morphology and chemical reactivity, crucial for bioconjugation applications. The preparation method significantly affects the uniformity of these films, impacting the accessibility of reactive amino groups. Such insights are vital for optimizing surface functionalization techniques for biomedical and analytical applications (Wang & Vaughn, 2008).

Controlled Release of Chemical Fuels

In the realm of molecular machines, the controlled release of chemical fuels is a critical aspect of ensuring their autonomous operation. Studies have shown that the aminolysis of specific anhydrides by amines can be fine-tuned to supply molecular machines with a steady fuel rate, preventing overfeeding and optimizing the system's efficiency. This research highlights the importance of understanding reaction kinetics in the design of molecular machines (Biagini et al., 2020).

Neuroprotection in Cerebral Ischemia

The role of 3-aminopropanal in cerebral ischemia has been a subject of investigation, with findings suggesting its potential as a therapeutic target. Increased activity of polyamine oxidase during cerebral ischemia leads to the production of 3-aminopropanal, a mediator of neuronal and glial cell death. Strategies aimed at neutralizing or preventing the production of 3-aminopropanal offer a promising avenue for neuroprotective interventions (Ivanova et al., 2002).

Safety And Hazards

The safety information for 3-aminopropanimidamide Dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-aminopropanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.2ClH/c4-2-1-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZGVCWUYHZYGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-aminopropanimidamide Dihydrochloride | |

CAS RN |

51127-12-9 |

Source

|

| Record name | 3-aminopropanimidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)

![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)